4-tert-butylcyclohexa-3,5-diene-1,2-dione

Synthetic Methodology Oxidation Process Chemistry

Researchers sourcing an o-quinone for tyrosinase assays often face stability and specificity issues with unsubstituted analogs. 4-tert-Butylcyclohexa-3,5-diene-1,2-dione (CAS 1129-21-1) solves this with a single tert-butyl group that provides steric protection without blocking reactivity. - Tyrosinase Assay Gold Standard: Enables a robust spectrophotometric assay with a 625 nm λmax, 11,120 M⁻¹cm⁻¹ molar absorptivity, and a 0.03 mM IC50. - Predictable Dienophile: Reacts reliably in Diels-Alder reactions to afford bicyclo[2.2.2]octene dione adducts. - Supply Chain Reliability: Available in high purity (≥98% by HPLC) with batch-specific QC documentation for immediate global shipping.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 1129-21-1
Cat. No. B073678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butylcyclohexa-3,5-diene-1,2-dione
CAS1129-21-1
Synonyms3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)C(=O)C=C1
InChIInChI=1S/C10H12O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
InChIKeyWZJTXQRITQYKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butylcyclohexa-3,5-diene-1,2-dione Overview


4-tert-Butylcyclohexa-3,5-diene-1,2-dione (CAS 1129-21-1), also known as 4-tert-butyl-o-benzoquinone, is a sterically hindered ortho-quinone within the broad class of cyclohexadienediones. Characterized by a single tert-butyl group at the 4-position on a 1,2-diketone framework, this compound exhibits a molecular formula of C10H12O2 and an exact mass of 164.08376 . This specific substitution pattern imparts a unique profile of reactivity and biochemical interactions that are distinct from other common quinones and even from more highly substituted o-benzoquinone analogs, directly impacting its utility in both research and industrial applications.

1
Synthetic building block
Sterically controlled o-quinone for oxidation and coupling studies
2
Biochemical probe
Precursor for spectrophotometric tyrosinase assay and inhibition benchmarking
3
Cycloaddition partner
Predictable Diels-Alder dienophile for bicyclic scaffold construction

4-tert-Butylcyclohexa-3,5-diene-1,2-dione: Unique Steric Fingerprint


The selection of a specific o-quinone for research or industrial processes cannot be based on class membership alone. The number and position of substituents on the quinone ring profoundly influence its reduction potential, steric accessibility, and metabolic fate [1]. While more sterically hindered analogs like 3,5-di-tert-butyl-o-benzoquinone exhibit different redox properties and reaction selectivities, and less hindered variants like 4-methyl-o-benzoquinone or unsubstituted o-benzoquinone are more prone to rapid polymerization or non-specific side reactions, 4-tert-butylcyclohexa-3,5-diene-1,2-dione occupies a unique middle ground [2]. Its single bulky tert-butyl group provides sufficient steric protection to enhance stability and influence reaction pathways without completely blocking reactive sites, making it a uniquely balanced tool for specific biochemical and synthetic applications where generic substitution would lead to experimental failure or inferior outcomes [3].

steric Mono-tert-butyl balance is critical. Bulkier (3,5-di-tert-butyl) or less hindered o-quinones alter redox and cycloaddition outcomes.
assay ADA-adduct method is compound-specific. Spectrophotometric tyrosinase protocols rely on this quinone’s unique λmax and absorptivity; analogs may not form equivalent adducts.
synthesis High-yield oxidation route is tailored. The IBS/Oxone method is optimized for 4-tert-butylphenol; alternative substitution patterns may require different oxidants and reduce efficiency.

4-tert-Butylcyclohexa-3,5-diene-1,2-dione: Selection-Ready Evidence


Balanced Steric Bulk in o-Quinone Synthesis

The synthesis of o-quinones from phenols is often plagued by poor regioselectivity and overoxidation. A key advantage of 4-tert-butylcyclohexa-3,5-diene-1,2-dione is its accessibility via high-yielding, catalytic oxidation of a commercially available precursor. Using an IBS-catalyzed method with Oxone, the oxidation of 4-tert-butylphenol to the target quinone proceeds with an isolated yield of 86% [1]. In comparison, the more sterically hindered 3,5-di-tert-butyl-o-benzoquinone, while also accessible, often requires alternative conditions that can limit functional group tolerance [2]. This data confirms that the mono-tert-butyl substitution pattern facilitates a highly efficient and practical route to the target o-quinone, avoiding the synthetic challenges associated with more heavily substituted or unsubstituted analogs.

Synthesis Yield
Head-to-head
86% isolated yield
Supports scalable synthesis workflow
IBS/Oxone oxidation of 4-tert-butylphenol; comparator not applicable in same protocol
Synthetic Methodology Oxidation Process Chemistry

Unique Diels-Alder Cycloaddition Selectivity

The mono-tert-butyl substitution pattern on 4-tert-butylcyclohexa-3,5-diene-1,2-dione allows it to participate in Diels-Alder reactions that are sterically forbidden for bulkier analogs. Specifically, it reacts efficiently with fulvenes in a flow microreactor system to yield desired cycloadducts . In stark contrast, the 3,5-di-tert-butyl-o-benzoquinone analog can react with 6,6-tetramethylenefulvene but does so via a hetero Diels-Alder pathway after isomerization of the fulvene, leading to a different product [1]. This demonstrates that the specific steric profile of the target compound provides a distinct and predictable reactivity window, enabling the synthesis of bicyclic scaffolds that are inaccessible using more heavily substituted o-quinones.

Diels-Alder Pathway
Head-to-head
Standard [4+2] adduct
Predictable cycloaddition outcome
3,5-di-tert-butyl analog gives hetero Diels-Alder product with fulvenes
Cycloaddition Organic Synthesis Diels-Alder

Robust Spectrophotometric Probe

A critical differentiator is the well-characterized and quantifiable reactivity of 4-tert-butylcyclohexa-3,5-diene-1,2-dione with 4-amino-N,N-diethylaniline (ADA). This reaction produces a stable blue adduct with a precisely defined absorption maximum (λmax) of 625 nm and a molar absorptivity (ϵ) of 11,120 M−1 cm−1 [1]. While other o-quinones, such as 4-methyl-o-benzoquinone, also react with ADA, the target compound's adduct formation is a cornerstone of a validated spectrophotometric method for determining polyphenol oxidase (tyrosinase) activity [2]. The method's reliability hinges on the unique stability and spectral properties of this specific quinone-amine adduct, which is not a universal property of all o-quinones. This provides a robust, quantitative, and reproducible assay platform that is not directly transferable to other analogs.

ADA Adduct Property
Method context
λmax 625 nm, ϵ 11,120 M⁻¹cm⁻¹
Supports spectrophotometric assay context
Validated tyrosinase assay standard; adduct not universal for other o-quinones
Assay Development Spectrophotometry Biochemistry

Mechanistically Defined Tyrosinase Inhibition

The compound is not merely a generic quinone but a potent and mechanistically characterized inhibitor of the enzyme tyrosinase, a key target in melanogenesis. The IC50 for tyrosinase inhibition is reported as 0.03 mM at pH 7.0 and 37°C [1]. More importantly, its inhibitory effect has been kinetically characterized: it is competitive with respect to 3-hydroxyanthranilic acid and noncompetitive with respect to naphthol . This detailed mechanistic information, which is often lacking for other o-quinones or phenolic inhibitors, provides a clear rationale for its use in studying melanin synthesis pathways. In contrast, many other tyrosinase inhibitors are less well-characterized or act via different, less-defined mechanisms, making this compound a more precise and predictable tool for biochemical investigation.

Tyrosinase Inhibition
Class-level
IC50 0.03 mM, competitive vs. 3-HAA
Supports enzyme inhibition study context
Mechanism characterized; compare with less-defined phenolic inhibitors
Enzyme Inhibition Melanogenesis Biochemistry

4-tert-Butylcyclohexa-3,5-diene-1,2-dione: Validated Application Scenarios


Standardized Tyrosinase Activity Assay

In biochemical, food science, and cosmetic research laboratories, this compound is the reagent of choice for a robust and validated spectrophotometric assay of tyrosinase activity. The method relies on the enzyme-catalyzed oxidation of its precursor, 4-tert-butylcatechol, to generate the target o-quinone in situ. The quinone is then trapped by 4-amino-N,N-diethylaniline (ADA) to form a stable blue adduct with a λmax of 625 nm and a molar absorptivity of 11,120 M−1 cm−1, enabling precise and reproducible quantification [1]. This established protocol minimizes interference and provides a reliable alternative to less specific dopachrome-based assays, particularly when screening flavonoid or other phenolic inhibitors [2].

Benchmark Inhibitor for Melanogenesis Studies

For researchers focused on the enzymology of melanin synthesis or the development of novel depigmenting agents, this quinone (generated from its catechol precursor) serves as a potent and kinetically defined tyrosinase inhibitor. With a reported IC50 of 0.03 mM at pH 7.0 [3], and a known inhibition mechanism that is competitive with 3-hydroxyanthranilic acid and noncompetitive with naphthol , it provides a crucial benchmark. This allows for direct, quantitative comparison of new inhibitor candidates under standardized conditions, offering a level of mechanistic insight that is not possible with less-characterized controls.

Predictable Dienophile for Bicyclic Synthesis

Synthetic organic chemists can leverage this compound's unique steric profile as a reliable dienophile in Diels-Alder cycloadditions. Unlike the more hindered 3,5-di-tert-butyl-o-benzoquinone, which can undergo alternative hetero Diels-Alder pathways with fulvenes, the mono-tert-butyl analog reacts predictably to afford the expected bicyclo[2.2.2]octene dione adducts [4]. This predictability is crucial for the efficient and targeted synthesis of complex molecular scaffolds relevant to natural product synthesis and medicinal chemistry. Furthermore, its efficient electrogeneration in flow microreactors demonstrates its compatibility with modern, scalable synthetic technologies .

Radical Reaction Pathway Probe

In materials science and fundamental physical organic chemistry, the compound's well-defined reactivity with alkyl radicals and olefins makes it a valuable probe. Studies have shown that upon γ-irradiation in cyclohexane, it forms specific monoalkyl ethers and C-C addition products, providing insight into radical reaction mechanisms [5]. Its balanced steric hindrance allows it to participate in these radical pathways without the excessive steric shielding or the tendency toward rapid, uncontrolled polymerization observed with less hindered o-quinones. This makes it an ideal model compound for studying dehydrogenation-coupling reactions relevant to lipid oxidation and polymer chemistry [6].

Application
Selection Property
Validation Focus
Tyrosinase activity assay
ADA-adduct forming reagent
Spectrophotometric linearity and specificity
Melanogenesis inhibitor studies
Defined inhibition mechanism
Competitive/noncompetitive kinetics review
Bicyclic scaffold synthesis
Predictable Diels-Alder reactivity
Cycloaddition product identity confirmation
Radical reaction probe
Balanced steric hindrance
Radical adduct characterization
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